![molecular formula C15H14ClFN2O3S2 B5709217 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine, also known as TCS 1102, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. TCS 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
科学研究应用
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that this compound 1102 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, this compound 1102 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound 1102 can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, this compound 1102 has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 in lab experiments is that it has been shown to have a relatively low toxicity profile. This makes it a potentially useful compound for in vitro and in vivo studies. However, one limitation of using this compound 1102 is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102. One area of interest is the development of more water-soluble analogs of this compound 1102, which could make it easier to administer in certain experimental settings. Another area of interest is the investigation of this compound 1102's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1102 and its potential applications in the treatment of cancer and inflammation.
合成方法
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 involves a multi-step process that begins with the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. The resulting compound is then reacted with piperazine to form 1-(5-chloro-2-thienyl)piperazine. This compound is then reacted with 3-fluorobenzoyl chloride to form the final product, this compound 1102.
属性
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-13-4-5-14(23-13)24(21,22)19-8-6-18(7-9-19)15(20)11-2-1-3-12(17)10-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKDNXLZIENOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

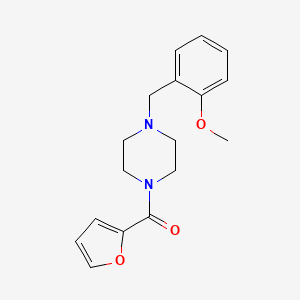
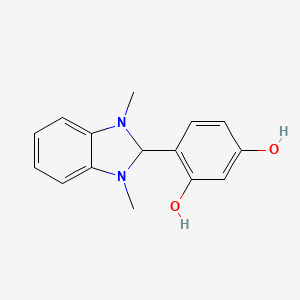
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
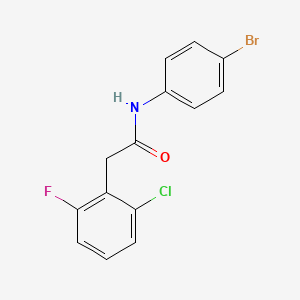

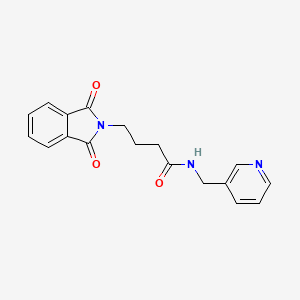
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)
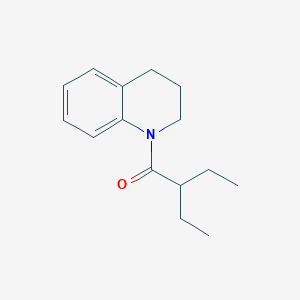

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)